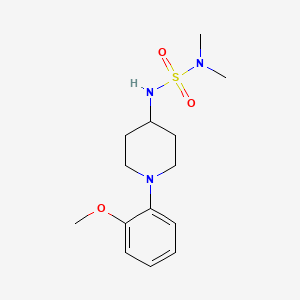![molecular formula C18H29N3O3S B7542584 N-[1-(2-methoxyphenyl)piperidin-4-yl]azepane-1-sulfonamide](/img/structure/B7542584.png)
N-[1-(2-methoxyphenyl)piperidin-4-yl]azepane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-methoxyphenyl)piperidin-4-yl]azepane-1-sulfonamide, also known as MS-245, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This molecule belongs to the family of piperidine and azepane derivatives, which have been found to exhibit various biological activities.
作用機序
The mechanism of action of N-[1-(2-methoxyphenyl)piperidin-4-yl]azepane-1-sulfonamide involves its binding to specific targets in the body, such as ion channels, receptors, and enzymes. For example, this compound has been found to bind to the voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons. By binding to these channels, this compound can modulate their activity and alter the excitability of neurons. Similarly, this compound has been shown to bind to the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. By binding to this receptor, this compound can exert its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific targets it binds to. For example, this compound has been found to increase the release of dopamine and serotonin in the brain, which are neurotransmitters involved in the regulation of mood, motivation, and reward. This compound has also been shown to inhibit the activity of various enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in the regulation of physiological processes such as acid-base balance and neurotransmitter metabolism.
実験室実験の利点と制限
N-[1-(2-methoxyphenyl)piperidin-4-yl]azepane-1-sulfonamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been found to exhibit a high degree of selectivity for specific targets, which can minimize off-target effects. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for the research on N-[1-(2-methoxyphenyl)piperidin-4-yl]azepane-1-sulfonamide. One area of interest is the development of more selective and potent derivatives of this compound that can target specific ion channels and receptors. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of neurological disorders such as epilepsy and chronic pain. Additionally, the development of new methods for the delivery of this compound in vivo could expand its potential applications in clinical settings.
In conclusion, this compound is a promising compound with potential therapeutic applications in various fields of research. Its mechanism of action involves binding to specific targets in the body, and its biochemical and physiological effects are diverse. While there are some limitations to its use in laboratory experiments, there are several potential future directions for the research on this compound that could lead to new discoveries and treatments.
合成法
The synthesis of N-[1-(2-methoxyphenyl)piperidin-4-yl]azepane-1-sulfonamide involves the condensation of 4-piperidone and 4-azepanone with 2-methoxybenzene sulfonamide in the presence of a base. The resulting product is purified through column chromatography to obtain a white crystalline powder.
科学的研究の応用
N-[1-(2-methoxyphenyl)piperidin-4-yl]azepane-1-sulfonamide has been investigated for its potential therapeutic applications in various fields of research, including neurology, oncology, and psychiatry. In neurology, this compound has been studied for its ability to modulate the activity of ion channels and receptors, which are involved in the regulation of neuronal excitability and synaptic transmission. In oncology, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In psychiatry, this compound has been investigated for its potential use as an antidepressant and anxiolytic agent.
特性
IUPAC Name |
N-[1-(2-methoxyphenyl)piperidin-4-yl]azepane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S/c1-24-18-9-5-4-8-17(18)20-14-10-16(11-15-20)19-25(22,23)21-12-6-2-3-7-13-21/h4-5,8-9,16,19H,2-3,6-7,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTSOTJXLOCJQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(CC2)NS(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(oxolan-2-ylmethyl)urea](/img/structure/B7542506.png)
![1-(2-Methoxyethyl)-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542508.png)
![2,3,4,5,6-pentamethyl-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7542514.png)
![4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide](/img/structure/B7542530.png)
![N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542535.png)
![N-[(3-methylphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542540.png)
![N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542550.png)
![N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542566.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,5-dimethylpiperidine-1-sulfonamide](/img/structure/B7542569.png)
![2-(6-fluoro-1H-indol-3-yl)-N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7542588.png)
![1-(Furan-2-ylmethyl)-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542594.png)
![3-[3-[(4-methylphenyl)methyl]piperidine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7542597.png)
![2-(6-fluoro-1H-indol-3-yl)-N-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]ethanamine](/img/structure/B7542607.png)
